molecular formula C17H23NOS B13748862 FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- CAS No. 23656-77-1

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)-

Katalognummer: B13748862
CAS-Nummer: 23656-77-1
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: RSGYZXDOXLWQTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is a complex organic compound with a unique structure that combines furfurylamine, ethylthio, and alpha-methylphenethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- typically involves multiple steps, starting with the preparation of the furfurylamine core. This is followed by the introduction of the ethylthio group and the alpha-methylphenethyl group through various chemical reactions. Common reagents used in these reactions include alkyl halides, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-methylphenethyl alcohol: Shares the alpha-methylphenethyl group but lacks the furfurylamine and ethylthio groups.

    Beta-amino-alpha-methylphenethyl alcohol: Contains the alpha-methylphenethyl group and an amino group but differs in structure and properties.

Uniqueness

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

23656-77-1

Molekularformel

C17H23NOS

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-[[5-(ethylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C17H23NOS/c1-3-20-13-17-10-9-16(19-17)12-18-14(2)11-15-7-5-4-6-8-15/h4-10,14,18H,3,11-13H2,1-2H3

InChI-Schlüssel

RSGYZXDOXLWQTA-UHFFFAOYSA-N

Kanonische SMILES

CCSCC1=CC=C(O1)CNC(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.